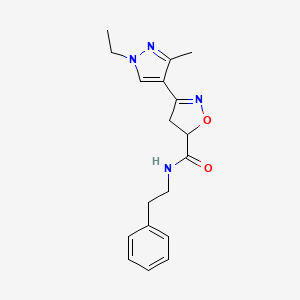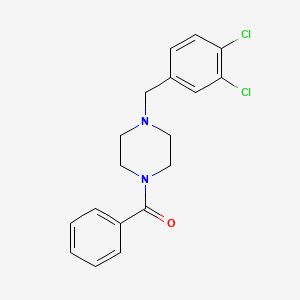
1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine
Vue d'ensemble
Description
1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine, also known as BCTP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). The mGluR1 receptor is involved in various physiological and pathological processes such as synaptic plasticity, learning, memory, and pain perception. BCTP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine acts as a selective antagonist of the mGluR1 receptor, which is a G protein-coupled receptor that modulates intracellular signaling pathways. By blocking the activation of mGluR1, 1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine inhibits the downstream signaling cascades that are involved in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine has been shown to modulate various biochemical and physiological effects in different brain regions. It has been reported to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. 1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine has also been shown to reduce pain perception in animal models of neuropathic pain. In addition, 1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine has been reported to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine has several advantages as a research tool, including its high potency and selectivity for mGluR1, which allows for precise modulation of the receptor activity. However, 1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine also has some limitations, such as its poor solubility in water and low bioavailability, which may affect its effectiveness in some experimental settings.
Orientations Futures
There are several future directions for research on 1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine and mGluR1. One direction is to investigate the role of mGluR1 in synaptic plasticity and learning in different brain regions. Another direction is to explore the potential therapeutic applications of 1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine in various neurological and psychiatric disorders, such as pain, addiction, and neurodegenerative disorders. Furthermore, the development of more potent and selective mGluR1 antagonists may provide new insights into the physiological and pathological functions of this receptor subtype.
Applications De Recherche Scientifique
1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine has been widely used as a research tool to investigate the role of mGluR1 in various physiological and pathological processes. It has been shown to modulate synaptic transmission, plasticity, and excitability in several brain regions. 1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine has also been used to investigate the involvement of mGluR1 in pain perception, addiction, and neurodegenerative disorders.
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-phenylphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2S/c27-24(23-13-11-22(12-14-23)21-9-5-2-6-10-21)26-17-15-25(16-18-26)19-20-7-3-1-4-8-20/h1-14H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNANGKXXGGSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[2-(4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4877366.png)
![3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4877374.png)
![4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4877376.png)
![2-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4877380.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)


![2-[(4-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4877409.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)


